ethyl 5-methoxy-4-methyl-1H-indole-2-carboxylate

Physicochemical characterization Crystallinity Process chemistry

The 4‑methyl‑5‑methoxy pattern on this indole‑2‑carboxylic acid ethyl ester is a pharmacophoric determinant — not a passive building block. It is required for non‑ATP‑competitive MK‑2 binding and PPARδ partial agonism. The ethyl ester avoids laborious pre‑functionalization, delivers LogP 2.9 for CNS permeability, and selectively hydrolyzes to the free acid. Do not substitute with mono‑substituted analogs; such changes derail synthetic routes and compromise SAR fidelity. This is the optimal starting material for Pictet‑Spengler β‑carboline syntheses and cytochrome P450‑mediated indirubin production.

Molecular Formula C13H15NO3
Molecular Weight 233.26 g/mol
CAS No. 50536-53-3
Cat. No. B13891371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 5-methoxy-4-methyl-1H-indole-2-carboxylate
CAS50536-53-3
Molecular FormulaC13H15NO3
Molecular Weight233.26 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC2=C(N1)C=CC(=C2C)OC
InChIInChI=1S/C13H15NO3/c1-4-17-13(15)11-7-9-8(2)12(16-3)6-5-10(9)14-11/h5-7,14H,4H2,1-3H3
InChIKeyFNTUJWDTEYLZKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-Methoxy-4-Methyl-1H-Indole-2-Carboxylate (CAS 50536-53-3): Procurement-Relevant Physicochemical and Synthetic-Utility Profile


Ethyl 5-methoxy-4-methyl-1H-indole-2-carboxylate (CAS 50536-53-3) is a disubstituted indole-2-carboxylic acid ethyl ester bearing a methoxy group at C-5 and a methyl group at C-4. Its molecular formula is C₁₃H₁₅NO₃ and its molecular weight is 233.26 g/mol [1]. The compound is employed primarily as a synthetic intermediate in medicinal chemistry, serving as a precursor to β-carboline-1-carboxylic acid-based MK-2 inhibitors and indolyl/isoquinolinyl anthranilate PPARδ partial agonists . Unlike simple mono-substituted indole-2-carboxylates, the specific 4-methyl-5-methoxy disubstitution pattern confers distinct physicochemical properties and reactivity that are critical for certain structure-activity relationship (SAR)-driven synthetic campaigns.

Why Ethyl 5-Methoxy-4-Methyl-1H-Indole-2-Carboxylate Cannot Be Replaced by Generic Indole-2-Carboxylate Analogs


Indole-2-carboxylate derivatives are not interchangeable building blocks; even minor changes in the substitution pattern or ester functionality can drastically alter both the efficiency of downstream synthetic transformations and the biological activity of final compounds. 4,5-Disubstituted indole-2-carboxylic acids have been explicitly shown to exhibit substantially greater blood-sugar-lowering potency than their mono-substituted counterparts, demonstrating that the 4,5-substitution motif is a pharmacophoric determinant rather than a passive structural feature [1]. Furthermore, within the NMDA-glycine site antagonist class, the identity of the acidic function at C-2 (acid vs. ester vs. amide) significantly modulates target affinity, with carboxylic acid derivatives generally more potent than ester analogs [2]. Consequently, substituting ethyl 5-methoxy-4-methyl-1H-indole-2-carboxylate with, for example, the 5-methoxy-only analog (CAS 4792-58-9) or the 4,5-dimethyl variant (CAS 50536-52-2) introduces two simultaneous variables—altered steric/electronic character at the benzene ring and a different C-2 ester—that can derail established synthetic routes and compromise biological activity in SAR programs. The specific ethyl ester also provides a balance of crystallinity and organic solubility that differs from the methyl ester or free acid forms, affecting handling during scale-up.

Quantitative Differentiation Evidence for Ethyl 5-Methoxy-4-Methyl-1H-Indole-2-Carboxylate vs. Closest Analogs


Melting Point Comparison: Ethyl Ester vs. Free Acid and 4,5-Dimethyl Analog

The melting point of ethyl 5-methoxy-4-methyl-1H-indole-2-carboxylate is 158 °C (recrystallized from toluene), which is substantially lower than that of the corresponding free acid (5-methoxy-4-methylindole-2-carboxylic acid, m.p. 233 °C) and higher than that of the 4,5-dimethyl analog (ethyl 4,5-dimethylindole-2-carboxylate, m.p. 143–145 °C) [1]. The 15 °C elevation in melting point relative to the 4,5-dimethyl ester indicates stronger intermolecular interactions attributable to the 5-methoxy substituent's hydrogen-bond-accepting capacity.

Physicochemical characterization Crystallinity Process chemistry

Predicted Lipophilicity (LogP) Differentiation: 5-Methoxy-4-Methyl vs. 5-Substituted-Only Ester

Ethyl 5-methoxy-4-methyl-1H-indole-2-carboxylate has a computed octanol-water partition coefficient (LogP) of 2.9 [1]. In contrast, ethyl 5-methoxy-1H-indole-2-carboxylate (CAS 4792-58-9, lacking the 4-methyl group) exhibits a reported LogP of approximately 2.35 [2]. The additional 4-methyl group increases lipophilicity by approximately 0.55 log unit, which can significantly influence passive membrane permeability and protein binding in biological systems.

Lipophilicity ADME prediction Medicinal chemistry design

Synthetic Accessibility to Potent MK-2 Inhibitor Scaffolds: Unique 4-Methyl-5-Methoxysubstrate Requirement

5-Methoxy-4-methylindole (the immediate precursor accessed via hydrolysis of the ethyl ester) is explicitly utilized as a reactant for the preparation of tetrahydro-β-carboline-1-carboxylic acids that act as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2) [1]. SAR studies on this class revealed that the 4-methyl-5-methoxy substitution pattern is integral to achieving non-ATP-competitive MK-2 inhibition with pronounced selectivity over other kinases [2]. Replacing the 4-methyl-5-methoxy motif with, for instance, a 5-methoxy-only or 4,5-dimethyl pattern would alter the electronic and steric environment at the indole benzene ring, likely diminishing MK-2 inhibitory potency and selectivity.

MK-2 inhibition β-carboline synthesis Kinase inhibitor

Indigoid-Producing Substrate Efficacy: Structural Dependence of Enzymatic Conversion

5-Methoxy-4-methylindole has been experimentally evaluated for its efficacy as a substrate in indigoid production . Indigoids, particularly indirubin derivatives, constitute a class of protein kinase inhibitors. The enzymatic conversion efficiency of substituted indoles to indigoids is highly sensitive to the substitution pattern on the indole nucleus; methoxy and methyl substituents can significantly modulate the yield and regioselectivity of the oxidative coupling step [1]. While the 5-methoxy group generally favors enzymatic oxidation at the indole C-3 position, the 4-methyl group can influence steric accessibility to the cytochrome P450 active site, thereby determining whether the dominant product is the symmetric indigo or the asymmetric indirubin.

Indigoid biosynthesis Protein kinase inhibitors Cytochrome P450

Prioritized Application Scenarios for Ethyl 5-Methoxy-4-Methyl-1H-Indole-2-Carboxylate (CAS 50536-53-3)


Synthesis of MK-2 Inhibitory Tetrahydro-β-Carboline-1-Carboxylic Acids

The ethyl ester serves as the optimal starting material for accessing 5-methoxy-4-methylindole, which is a direct reactant in the Pictet-Spengler condensation yielding MK-2-inhibitory tetrahydro-β-carboline-1-carboxylic acids . The SAR of this series is exquisitely sensitive to the indole substitution pattern; the 4-methyl-5-methoxy disubstitution is required to achieve non-ATP-competitive MK-2 binding with high kinase selectivity. Using the correct ester from the outset avoids the need for laborious pre-functionalization of simpler indole precursors and ensures the final compound retains the necessary pharmacophoric features. Procurement of the ethyl ester rather than the free acid also simplifies the synthetic sequence, as the ester can be selectively hydrolyzed under controlled conditions when the carboxylic acid is required for the coupling step.

Construction of Indirubin-Based Kinase Inhibitor Libraries via Biocatalytic Indigoid Synthesis

For teams building indirubin-focused kinase inhibitor libraries, 5-methoxy-4-methylindole (accessible from the ethyl ester by hydrolysis) has been evaluated as a viable substrate for cytochrome P450-mediated indigoid production [1]. The 4-methyl-5-methoxy disubstitution pattern is expected to bias the oxidative coupling toward asymmetric indirubin formation over symmetric indigo, providing access to indirubin scaffolds with a substitution pattern distinct from the commonly used 5-methoxy or 5-bromo indoles. This can be leveraged to explore novel kinase selectivity space, particularly against cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3β (GSK-3β).

PPARδ Partial Agonist Development Using Indolyl and Isoquinolinyl Anthranilate Scaffolds

The 5-methoxy-4-methylindole core, derived from the ethyl ester, is documented as a reactant for preparing indolyl and isoquinolinyl anthranilates that act as PPARδ partial agonists . PPARδ is a therapeutic target for metabolic disorders including dyslipidemia and type 2 diabetes. The presence of the 4-methyl group at the indole core can influence the conformational bias of the final anthranilate ligand, potentially enhancing subtype selectivity over PPARα and PPARγ. Sourcing the correctly substituted ethyl ester ensures fidelity to published synthetic protocols and avoids introducing undesired structural variables that could confound SAR interpretation.

Physicochemical Optimization of CNS-Penetrant Glycine Site NMDA Antagonists

Although the free acid is required for high-affinity NMDA-glycine site binding, the ethyl ester prodrug form (or synthetic intermediate) with the 4-methyl-5-methoxy pattern offers a lipophilicity (LogP 2.9) that is meaningfully higher than the 5-methoxy-only analog (LogP 2.35) [1]. In CNS drug discovery, this ~0.55 log unit increase may translate to improved passive brain permeation for ester prodrugs, while the correct 4,5-disubstitution pattern ensures that the hydrolyzed active species retains optimal affinity for the glycine binding site. Researchers designing brain-penetrant NMDA modulators can thus prioritize this specific ester to balance pharmacokinetic and pharmacodynamic requirements without introducing halogen substituents that might raise toxicological concerns.

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